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Compound of Interest

Compound Name:
5-Chlorothiophene-3-

carbaldehyde

Cat. No.: B1590547 Get Quote

This technical guide provides a detailed analysis of the expected spectroscopic data for 5-
Chlorothiophene-3-carbaldehyde (CAS No: 36155-85-8), a valuable heterocyclic building

block in medicinal chemistry and material science.[1] Due to a scarcity of publicly available

experimental spectra for this specific isomer, this document synthesizes data from analogous

compounds and foundational spectroscopic principles to present a comprehensive, predicted

spectral profile. This guide is intended for researchers, scientists, and drug development

professionals who require a deep understanding of the structural verification of this molecule.

Introduction: The Structural Significance of 5-
Chlorothiophene-3-carbaldehyde
5-Chlorothiophene-3-carbaldehyde, with the molecular formula C₅H₃ClOS, is an aromatic

aldehyde featuring a thiophene ring.[2] The positions of the chloro and formyl substituents on

the thiophene ring are critical for its reactivity and use in the synthesis of more complex

molecules, such as certain growth hormone secretagogue receptor antagonists.[1] Accurate

structural confirmation is therefore paramount, and spectroscopic methods provide the

definitive means for such verification. This guide will explore the expected outcomes from

Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass

Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b1590547?utm_src=pdf-interest
https://www.benchchem.com/product/b1590547?utm_src=pdf-body
https://www.benchchem.com/product/b1590547?utm_src=pdf-body
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB22552846.htm
https://www.benchchem.com/product/b1590547?utm_src=pdf-body
https://www.benchchem.com/product/b1590547?utm_src=pdf-body
https://www.benchchem.com/product/b1590547?utm_src=pdf-body
https://indofinechemical.com/details.aspx?Sku=08-6909
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB22552846.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1590547?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

an organic molecule. For 5-Chlorothiophene-3-carbaldehyde, we expect distinct signals in

both ¹H and ¹³C NMR spectra that are characteristic of its structure.

Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show three signals in the aromatic/aldehyde region. The

chemical shifts are predicted based on the electronic effects of the substituents and data from

similar compounds, such as Thiophene-2-carbaldehyde.[3]

Aldehyde Proton (CHO): A singlet is anticipated around δ 9.8-10.2 ppm. This downfield shift

is characteristic of an aldehyde proton, which is deshielded by the electronegative oxygen

atom and the anisotropic effect of the carbonyl group. For instance, the aldehyde proton of

Benzo[b]thiophene-3-carbaldehyde appears at δ 10.13 ppm.[3]

Thiophene Ring Protons (H2 and H4): The two protons on the thiophene ring are in different

chemical environments and are expected to appear as distinct signals.

H2: This proton is ortho to the electron-withdrawing aldehyde group and is expected to be

the most downfield of the ring protons, likely appearing as a doublet around δ 8.0-8.3 ppm.

H4: This proton is meta to the aldehyde group and adjacent to the chlorine atom. It is

expected to appear as a doublet around δ 7.3-7.6 ppm.

Coupling: These two protons should exhibit a small meta coupling constant (J), typically in

the range of 1-3 Hz.

Table 1: Predicted ¹H NMR Chemical Shifts (in CDCl₃)

Proton Predicted δ (ppm) Multiplicity
Coupling Constant
(J)

CHO 9.8 - 10.2 Singlet N/A

H2 8.0 - 8.3 Doublet ~1-3 Hz

H4 7.3 - 7.6 Doublet ~1-3 Hz
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Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is expected to show five distinct signals,

corresponding to each carbon atom in the molecule.

Carbonyl Carbon (C=O): The aldehyde carbonyl carbon is highly deshielded and is expected

to appear significantly downfield, in the range of δ 182-186 ppm.[3]

Thiophene Ring Carbons:

C5 (C-Cl): The carbon atom bonded to the chlorine atom will be shifted downfield due to

the electronegativity of chlorine, expected around δ 135-140 ppm.

C3 (C-CHO): The carbon to which the aldehyde is attached is also expected to be

downfield, likely in the δ 140-145 ppm range.

C2 & C4 (C-H): The two carbons bearing protons will be the most upfield of the ring

carbons. We can anticipate their signals to be in the δ 125-135 ppm range.

Table 2: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)

Carbon Predicted δ (ppm)

C=O 182 - 186

C3 140 - 145

C5 135 - 140

C2 / C4 125 - 135

C4 / C2 125 - 135

Experimental Protocol for NMR Data Acquisition
Sample Preparation: Dissolve approximately 5-10 mg of 5-Chlorothiophene-3-
carbaldehyde in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v

tetramethylsilane (TMS) as an internal standard.

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
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¹H NMR Acquisition: Acquire the spectrum with a spectral width of approximately 16 ppm, a

relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. Process the data

with an exponential line broadening of 0.3 Hz.

¹³C NMR Acquisition: Acquire the proton-decoupled spectrum with a spectral width of

approximately 220 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans

to achieve a good signal-to-noise ratio.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation. The IR spectrum of 5-Chlorothiophene-3-carbaldehyde
will be dominated by the strong carbonyl stretch of the aldehyde. Data from the isomeric 5-

Chloro-2-thiophenecarboxaldehyde provides a strong basis for these predictions.[4]

Table 3: Predicted IR Absorption Frequencies

Functional Group Vibration Type
Predicted
Frequency (cm⁻¹)

Intensity

C-H (aldehyde) Stretch ~2850 and ~2750 Medium

C=O (aldehyde) Stretch 1680 - 1700 Strong

C=C (thiophene) Stretch 1500 - 1600 Medium-Strong

C-H (thiophene) Stretch ~3100 Medium-Weak

C-Cl Stretch 600 - 800 Medium-Strong

The most diagnostic peak will be the intense carbonyl (C=O) absorption. The presence of two

weaker bands in the 2700-2900 cm⁻¹ region (Fermi doublet) for the aldehyde C-H stretch is

also a key indicator.

Experimental Protocol for IR Data Acquisition
Sample Preparation: For a solid sample, prepare a KBr pellet by mixing a small amount of

the compound with dry potassium bromide and pressing it into a transparent disk. For a

liquid, a thin film can be prepared between two salt (NaCl or KBr) plates.
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Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

Acquisition: Record the spectrum from 4000 to 400 cm⁻¹, typically averaging 16 or 32 scans

for a good quality spectrum.

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule

and its fragments, which allows for the determination of the molecular weight and elucidation of

the structure.

Predicted Mass Spectrum
The molecular weight of 5-Chlorothiophene-3-carbaldehyde is 146.59 g/mol .[2] In an

electron ionization (EI) mass spectrum, we expect to see a molecular ion peak (M⁺˙) cluster.

Due to the presence of chlorine (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the

molecular ion will appear as two peaks:

M⁺˙: m/z ≈ 146 (for the ³⁵Cl isotope)

[M+2]⁺˙: m/z ≈ 148 (for the ³⁷Cl isotope), with an intensity of about one-third of the M⁺˙ peak.

Predicted Fragmentation Pathway
The molecule is expected to fragment in a predictable manner under EI conditions. Key

fragmentation pathways would likely involve the loss of small, stable molecules or radicals. The

mass spectrum of the isomer 5-chloro-2-thiophenecarboxaldehyde shows a strong molecular

ion, indicating a stable aromatic system.[4]

Loss of CHO radical: A common fragmentation for aldehydes is the loss of the formyl radical

(•CHO, 29 Da), leading to a fragment at m/z 117/119.

Loss of CO: Following or preceding other fragmentations, the loss of a neutral carbon

monoxide molecule (CO, 28 Da) is also highly probable. For example, [M-CHO]⁺ -> [M-CHO-

CO]⁺.

Loss of Cl radical: Loss of the chlorine radical (•Cl, 35/37 Da) from the molecular ion would

result in a fragment at m/z 111.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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